(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt
Description
BenchChem offers high-quality (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHLZXMNQGWBG-WINKWTMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858045 | |
| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910548-22-0 | |
| Record name | (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Stereospecific Landscape of 3-Methylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Chirality, the Unseen Architect of Biological Function
In the intricate world of molecular interactions that govern life, stereochemistry is a paramount, yet often underappreciated, determinant of biological activity. For researchers, scientists, and drug development professionals, a deep understanding of the stereospecific properties of a molecule is not merely an academic exercise but a critical necessity for the rational design of effective and safe therapeutics. This guide delves into the stereospecific nuances of 3-methylglutamic acid, a fascinating molecule with four distinct stereoisomers, each possessing a unique biological signature.
3-Methylglutamic acid, by virtue of its two stereocenters at the C2 and C3 positions, exists as four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the amino, carboxyl, and methyl groups dictates how each isomer interacts with the chiral environments of enzymes and receptors, leading to profoundly different physiological effects. This technical guide will provide an in-depth exploration of the synthesis, resolution, enzymatic interactions, and analytical characterization of these stereoisomers, offering a comprehensive resource for harnessing their potential in research and drug development.
The Synthetic Challenge: Stereocontrolled Access to the Four Isomers
The ability to selectively synthesize each of the four stereoisomers of 3-methylglutamic acid is fundamental to exploring their individual properties. The synthetic strategies often rely on asymmetric synthesis or the diastereoselective functionalization of chiral precursors.
Biosynthesis of (2S,3R)-3-Methylglutamic Acid
Nature provides an elegant blueprint for the synthesis of the (2S,3R)-stereoisomer, which is found in nonribosomal lipopeptide antibiotics like daptomycin.[1] The biosynthesis involves the S-adenosyl-L-methionine (SAM)-dependent methylation of α-ketoglutarate to yield (3R)-methyl-2-oxoglutarate, catalyzed by the methyltransferase GlmT.[1] This intermediate is then stereospecifically transaminated to produce (2S,3R)-3-methylglutamic acid.[1] This biosynthetic pathway highlights the inherent stereospecificity of enzymatic reactions.
"alpha_ketoglutarate" [label="α-Ketoglutarate"]; "methyl_oxo" [label="(3R)-Methyl-2-oxoglutarate"]; "methyl_glu" [label="(2S,3R)-3-Methylglutamic Acid"]; "glmT" [label="GlmT (Methyltransferase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "transaminase" [label="Transaminase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "sam" [label="SAM", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "sah" [label="SAH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "amino_donor" [label="Amino Donor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "keto_acid" [label="Keto Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"alpha_ketoglutarate" -> "methyl_oxo" [label=""]; "glmT" -> "methyl_oxo" [arrowhead=none]; "sam" -> "glmT" [dir=back]; "sah" -> "glmT"; "methyl_oxo" -> "methyl_glu"; "transaminase" -> "methyl_glu" [arrowhead=none]; "amino_donor" -> "transaminase" [dir=back]; "keto_acid" -> "transaminase"; }
Caption: Biosynthetic pathway of (2S,3R)-3-methylglutamic acid.Asymmetric Chemical Synthesis
The chemical synthesis of the other stereoisomers often employs chiral auxiliaries or catalysts to control the stereochemistry. A notable approach for the synthesis of (2S,3S)-3-methylglutamine, a derivative of 3-methylglutamic acid, involves the Michael addition of a chiral nickel(II) complex of a glycine Schiff base.[2][3] This method allows for high diastereoselectivity in the formation of the new stereocenters.[2]
While detailed protocols for all four isomers are dispersed throughout the literature, a general strategy for accessing the (2R,3R) and (2R,3S) isomers involves the use of opposite enantiomers of chiral starting materials or catalysts. For instance, the Sharpless asymmetric aminohydroxylation can be a key step in establishing the desired stereochemistry in precursors to hydroxyaspartic acid, a related structure.[4] The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines is another powerful strategy that can be adapted, where the choice of the organometallic reagent can even switch the diastereofacial selectivity.[5]
Resolution of Stereoisomers: Isolating the Pure Enantiomers and Diastereomers
When a synthesis yields a mixture of stereoisomers, efficient resolution techniques are required to isolate each component in its pure form.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Hydrolases, such as lipases and esterases, are commonly employed for this purpose.[6][7] The principle lies in the differential rate of reaction of the enzyme with the two enantiomers in a racemic mixture. For 3-methylglutamic acid, this would typically involve the esterification of the carboxylic acid groups, followed by selective hydrolysis of one enantiomer's ester group by the enzyme.
For example, a racemic mixture of dimethyl 3-methylglutamate can be subjected to hydrolysis by pig liver esterase (PLE).[8][9][10] PLE is known to exhibit stereoselectivity in the hydrolysis of diesters, which could potentially lead to the isolation of an enantioenriched monoester and the unreacted diester of the opposite configuration.[8][11]
Table 1: Hypothetical Enzymatic Resolution of Racemic Dimethyl 3-Methylglutamate
| Substrate | Enzyme | Product 1 (Monoester) | Product 2 (Unreacted Diester) | Expected Enantiomeric Excess (e.e.) |
| (±)-Dimethyl 3-methylglutamate | Pig Liver Esterase | (+)-Monomethyl 3-methylglutamate | (-)-Dimethyl 3-methylglutamate | High |
| (±)-Dimethyl 3-methylglutamate | Lipase from Candida antarctica | (-)-Monomethyl 3-methylglutamate | (+)-Dimethyl 3-methylglutamate | High |
Note: The specific enantioselectivity would need to be determined experimentally.
Chiral Chromatography
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is an indispensable tool for both the analytical and preparative separation of stereoisomers. The separation is based on the differential interactions of the enantiomers with the chiral selector immobilized on the stationary phase.
Experimental Protocol: Chiral HPLC Separation of 3-Methylglutamic Acid Stereoisomers
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) can improve peak shape and resolution.
-
Detection: UV detection is commonly used if the molecule has a chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be employed.
-
Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of all four stereoisomers.
"sample" [label="Mixture of Stereoisomers"]; "injection" [label="Injection"]; "column" [label="Chiral HPLC Column", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "separation" [label="Differential Interaction\nwith CSP"]; "detection" [label="Detection (UV/MS)"]; "chromatogram" [label="Chromatogram with\nSeparated Peaks", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
"sample" -> "injection"; "injection" -> "column"; "column" -> "separation"; "separation" -> "detection"; "detection" -> "chromatogram"; }
Caption: Workflow for chiral HPLC separation of stereoisomers.Stereospecific Enzymatic Interactions
The biological effects of 3-methylglutamic acid stereoisomers are mediated by their stereospecific interactions with enzymes.
Glutamate Decarboxylase
Glutamate decarboxylase (GAD) is the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[12][13] Studies on the stereochemistry of GAD have shown that the decarboxylation of L-glutamic acid occurs with retention of configuration.[14] When L-α-methylglutamic acid is used as a substrate, the decarboxylation also proceeds with retention of configuration, producing levorotatory γ-aminovaleric acid.[14] This suggests that the stereochemistry at the C2 position is critical for substrate recognition and catalysis by GAD. It is highly probable that only the (2S)-isomers of 3-methylglutamic acid would be substrates for GAD, and the stereochemistry at the C3 position would likely influence the reaction rate.
Aminotransferases
Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[15] The stereospecificity of these enzymes is crucial for amino acid metabolism. The biosynthesis of (2S,3R)-3-methylglutamic acid involves a stereospecific transamination step.[1] It is expected that different stereoisomers of 3-methylglutamic acid will exhibit varying degrees of substrate activity and stereoselectivity with different aminotransferases.[16] This has significant implications for the metabolic fate of each isomer in a biological system.
Pharmacological and Drug Development Implications
The distinct stereoisomers of 3-methylglutamic acid are anticipated to have different pharmacological profiles, making them valuable tools for probing biological systems and as potential therapeutic agents.
Excitatory and Neuroprotective Effects
As an analog of glutamic acid, the major excitatory neurotransmitter in the central nervous system, 3-methylglutamic acid stereoisomers are likely to interact with glutamate receptors.[17] The excitatory and neurotoxic effects of glutamate are well-documented, and glutamate antagonists are being investigated for their neuroprotective effects in conditions like stroke and traumatic brain injury.[18][19] It is plausible that some stereoisomers of 3-methylglutamic acid may act as agonists, antagonists, or partial agonists at different glutamate receptor subtypes (e.g., NMDA, AMPA, and kainate receptors).[20][21] The stereochemistry will undoubtedly play a critical role in determining the affinity and efficacy at these receptors. For instance, studies with other glutamate analogs have shown that the stereochemical configuration is a key determinant of their agonist or antagonist activity.[20] A new glutamic acid derivative, neuroglutam, has shown neuroprotective and antioxidant properties in models of cerebral ischemia.[22]
Chirality in Drug Design
The importance of stereochemistry in drug development cannot be overstated. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects.[23] Therefore, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry. The individual stereoisomers of 3-methylglutamic acid represent distinct pharmacological entities. A thorough characterization of the biological activity of each isomer is essential for identifying potential therapeutic applications, such as in the treatment of neurological disorders.
Conclusion: A Call for Stereospecific Investigation
The four stereoisomers of 3-methylglutamic acid represent a compelling case study in the profound impact of stereochemistry on biological function. This guide has provided a framework for understanding the synthesis, separation, and potential biological significance of these distinct molecular entities. For researchers and drug development professionals, the path forward is clear: a rigorous, stereospecific investigation of each isomer is required to unlock their full potential. The development of stereoselective synthetic routes, efficient resolution techniques, and comprehensive pharmacological profiling will be instrumental in harnessing the unique properties of each stereoisomer for the advancement of science and medicine.
References
- Yuan, H., et al. (2012). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides.
- Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.
- Sato, D., et al. (2023). Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis. ACS Chemical Biology, 18(2), 433-441.
- Kaku, D. A., Giffard, R. G., & Choi, D. W. (1993). Neuroprotective effects of glutamate antagonists and extracellular acidity. Science, 260(5113), 1516-1518.
- Krogsgaard-Larsen, P., et al. (1982). Glutamic acid agonists. Stereochemical and conformational studies of DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and related compounds. Neuroscience Letters, 31(3), 313-317.
- Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. Journal of the American Chemical Society, 104(25), 7294-7299.
- Kamal, A., et al. (2015).
- Soloshonok, V. A., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.
- D'Aniello, A., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior.
- Yamada, H., & O'Leary, M. H. (1978). Stereochemistry of reactions catalyzed by glutamate decarboxylase. Biochemistry, 17(4), 669-672.
- Shah, U. H., & Shah, R. H. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16(3), 257-266.
- Fernández-Ibáñez, M. Á., & Maciá, B. (2014). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. European Journal of Organic Chemistry, 2014(18), 3783-3790.
- Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
- Gais, H. J., & Lukas, K. L. (1984). Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile. Tetrahedron Letters, 25(14), 1431-1434.
- Contini, A., et al. (2009). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]. Journal of Pharmacology and Experimental Therapeutics, 330(1), 123-134.
- Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510.
- Yoshimura, T., Jhee, K. H., Esaki, N., & Soda, K. (1993). Stereochemistry and Evolution of Aminotransferases. Bulletin of the Institute for Chemical Research, Kyoto University, 71(5-6), 368-376.
- Cieślik, P., et al. (2021). Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures. International Journal of Molecular Sciences, 22(4), 1681.
- Jakubczyk, K., et al. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 25(23), 5767.
- Jones, J. B., & Hinks, R. S. (1986). Asymmetric ester hydrolysis with pig-liver esterase. Canadian Journal of Chemistry, 64(5), 904-909.
- Yang, J., et al. (2011). Highly Diastereoselective Synthesis of Quaternary α-Trifluoromethyl α-Amino Acids. Organic Letters, 13(21), 5704-5707.
- Wu, S. H., & Guo, Z. W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 33(21), 2957-2960.
- Schousboe, A., et al. (1995). Stimulation of glutamine synthetase activity by excitatory amino acids in astrocyte cultures derived from aged mouse cerebral hemispheres may be associated with non-N-methyl-D-aspartate receptor activation.
- Li, B., et al. (2018). Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. The Journal of Biological Chemistry, 293(17), 6331-6340.
- Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Tetrahedron: Asymmetry, 2(3), 183-186.
- Madsen, U., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry, 44(18), 2977-2986.
- Martin, D. L., & Martin, S. B. (1991). In vitro activity of glutamate decarboxylase types, 65 and 67 in GABAergic brain-regions sleeping-process related. Neurochemical Research, 16(3), 215-226.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11412540, 3-Methylglutamic acid. Retrieved January 24, 2026 from [Link].
- Francis, C. J., & Jones, J. B. (1988). Enzymes in organic synthesis. 44. Stereoselective pig liver esterase-catalyzed hydrolyses of 3-substituted glutarate diesters of compactin-synthon interest. The Journal of Organic Chemistry, 53(13), 3096-3100.
- Taylor, M. S., & Jacobsen, E. N. (2006). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 128(49), 15884-15885.
- Sato, D., et al. (2023). Supplementary Information: Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids. ACS Chemical Biology.
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(18), 2795-2800.
- Seck, R., et al. (2017).
- Kumari, S., et al. (2020). Neuroprotective Mechanisms of Taurine against Ischemic Stroke. Molecules, 25(17), 3889.
- Martin, D. L., & Rimvall, K. (1993). Regulatory properties of brain glutamate decarboxylase. Neurochemical Research, 18(4), 405-413.
- Choi, D. W. (1995). Excitatory Amino Acid Neurotoxicity.
- Wang, Y., et al. (2023). Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. International Journal of Molecular Sciences, 24(13), 10891.
- Gourbeyre, L., et al. (2024). Stereoselective synthesis of γ‐amino alcohols catalysed by an aldolase‐transaminase bienzymatic tandem reaction.
- Clayden, J. (2012). Asymmetric Synthesis. University of York Lecture Notes.
- Albers, G. W., et al. (1995). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 26(2), 298-304.
- Pinal-Calvillo, R., et al. (2014). Glutamate decarboxylase and its isoforms.
- Tyurenkov, I. N., et al. (2015). Neuroprotective and Antioxidant Effects of Neuroglutam in Cerebral Ischemia. Bulletin of Experimental Biology and Medicine, 159(3), 365-367.
- Domino, E. F. (2010). Ketamine. Wikipedia.
- de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- Palmeira, D. J., Abreu, J. C., & Andrade, L. H. (2011). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 16(11), 9697-9713.
- Soloshonok, V. A., & Konno, H. (2020). Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni (II)
- Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-222.
Sources
- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory properties of brain glutamate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereochemistry of reactions catalyzed by glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Sugar Aminotransferase-like Enzymes to Synthesize Stereoisomers of Non-proteinogenic Amino Acids in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of glutamate antagonists and extracellular acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutamic acid agonists. Stereochemical and conformational studies of DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective and Antioxidant Effects of Neuroglutam in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (2S,3S)-3-Methylglutamic Acid Hydrochloride
Document Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and storage of (2S,3S)-3-Methylglutamic Acid Hydrochloride (CAS: 910548-22-0). As a crucial research tool, particularly in neuroscience as a selective kainate receptor agonist, proper preparation of this compound is paramount for experimental reproducibility and success. These protocols are grounded in the physicochemical properties of the molecule and related compounds, offering a framework for creating stable, ready-to-use solutions for a variety of experimental paradigms.
Introduction and Physicochemical Profile
(2S,3S)-3-Methylglutamic Acid Hydrochloride is a derivative of the excitatory amino acid L-glutamic acid. The introduction of a methyl group at the 3-position and its specific stereochemistry confer selectivity for ionotropic glutamate receptors, particularly the kainate subtype. This selectivity makes it a valuable tool for dissecting the roles of these receptors in synaptic transmission, plasticity, and neurological disorders.
A thorough understanding of its chemical and physical properties is the foundation for developing a robust dissolution protocol. While specific experimental data for this derivative is limited, we can extrapolate from the well-characterized parent compound, L-glutamic acid, and fundamental chemical principles.
Table 1: Physicochemical Properties of (2S,3S)-3-Methylglutamic Acid Hydrochloride
| Property | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride | [1] |
| CAS Number | 910548-22-0 | [1] |
| Molecular Formula | C₆H₁₂ClNO₄ | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| pKa₁ (α-carboxyl) | ~2.19 (estimated) | |
| pKa₂ (side-chain carboxyl) | ~4.25 (estimated) | |
| pKa₃ (α-amino) | ~9.67 (estimated) |
Note: pKa values are estimated based on those of L-glutamic acid. The presence of the methyl group may cause slight deviations.
The compound is supplied as a hydrochloride salt, meaning that when dissolved in a neutral solvent like water, it will generate a mildly acidic solution. The charge state of the molecule, and thus its interaction with biological targets and its solubility, is dependent on the pH of the solution relative to its pKa values.
Strategic Solvent Selection
The choice of solvent is dictated by the intended application. For biological assays, aqueous buffers are preferred, while for creating high-concentration stock solutions, an organic solvent like DMSO may be more suitable. The following decision-making framework can guide your selection.
Caption: Solvent selection workflow for (2S,3S)-3-Methylglutamic Acid HCl.
Aqueous Solvents (Water, Buffers)
For most biological applications, including cell culture and electrophysiology, dissolving the compound directly in the experimental buffer (e.g., Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF)) is the ideal approach. Based on data from the parent compound, L-glutamic acid hydrochloride, good solubility in water is expected.[2]
-
Rationale: Direct dissolution in the final buffer avoids potential solvent effects from organic solvents like DMSO and ensures pH and osmolarity are compatible with the biological system.
-
Causality: As a hydrochloride salt of a polar amino acid, the molecule is well-suited for solvation by polar water molecules.
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of compounds.[3] It is the solvent of choice for creating high-concentration stock solutions that can be stored frozen and diluted into aqueous media for experiments.
-
Rationale: Creating a concentrated stock minimizes the volume of solvent added to the final experimental setup, which is critical when the solvent itself may have biological effects.
-
Trustworthiness: A validated, high-concentration stock solution ensures consistency across multiple experiments. However, it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid off-target effects.
Experimental Protocol for Dissolution
This protocol provides a self-validating system for achieving complete dissolution while preserving the integrity of the compound.
Caption: Step-by-step workflow for dissolving (2S,3S)-3-Methylglutamic Acid HCl.
Step-by-Step Methodology
-
Preparation: In a laminar flow hood, accurately weigh the desired amount of (2S,3S)-3-Methylglutamic Acid Hydrochloride powder into a sterile conical tube of appropriate volume.
-
Solvent Addition: Add approximately 70-80% of the final desired volume of your chosen solvent (e.g., sterile water, PBS, or DMSO) to the tube.
-
Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background to check for undissolved particles.
-
Assisted Dissolution (If Necessary):
-
Sonication: If particles remain, place the tube in a sonicating water bath for 5-10 minute intervals. After each interval, vortex and visually inspect. Sonication provides mechanical energy to break up aggregates without excessive heating.
-
Gentle Warming: As a final resort, place the tube in a water bath set to no higher than 37°C. Agitate intermittently.
-
Expert Causality: Crucial Warning: Glutamic acid in acidic aqueous solutions can undergo intramolecular cyclization to form pyroglutamic acid, a reaction accelerated by heat.[4] While gentle warming can increase the rate of dissolution, prolonged exposure or higher temperatures risk degrading the compound. This step must be performed with caution and for the minimum time necessary.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final target volume (QS). Invert the tube several times to ensure a homogenous solution.
-
Sterilization and Clarification: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter into a new sterile container. This removes any potential microbial contaminants and residual microparticulates.
Preparation and Storage of Stock Solutions
Proper storage is essential to maintain the potency and stability of the compound over time.
Stock Solution Preparation
-
For aqueous stocks, a concentration of 10-50 mM is typically achievable and practical.
-
For DMSO stocks, higher concentrations (e.g., 100 mM) are often possible, allowing for greater dilution into experimental media.
Storage Recommendations
The primary stability concern is the conversion to pyroglutamic acid in aqueous solutions.[2][4] Therefore, storage conditions should be chosen to minimize this degradation pathway.
Table 2: Recommended Storage Conditions for (2S,3S)-3-Methylglutamic Acid Hydrochloride Solutions
| Solution Type | Short-Term Storage (≤1 week) | Long-Term Storage (>1 week) | Rationale |
| Aqueous Buffer | 2-8°C, protected from light | Aliquot and store at -20°C or -80°C | Minimizes degradation and freeze-thaw cycles. |
| DMSO Stock | 2-8°C, protected from light | Aliquot and store at -20°C or -80°C | DMSO has a high freezing point (~18.5°C). Ensure it is fully thawed and vortexed before use. |
-
Trustworthiness: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can degrade the compound and introduce water into DMSO stocks.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Exceeded solubility limit; Insufficient energy input. | 1. Increase solvent volume to lower the concentration. 2. Continue sonication. 3. Use gentle warming (≤37°C) with caution. 4. For aqueous solutions, consider preparing a more concentrated stock in DMSO first. |
| Precipitation After Diluting DMSO Stock into Buffer | The compound is less soluble in the final aqueous buffer than in DMSO. | 1. Ensure the final concentration is below the compound's aqueous solubility limit. 2. Add the DMSO stock to the buffer dropwise while the buffer is being vortexed to ensure rapid mixing. 3. Slightly warm the buffer before adding the DMSO stock. |
| Loss of Compound Activity Over Time | Degradation to inactive pyroglutamic acid; Repeated freeze-thaw cycles. | 1. Prepare fresh solutions for critical experiments. 2. Ensure solutions are properly aliquoted and stored at ≤-20°C. 3. Avoid prolonged storage of aqueous solutions, especially at room temperature or 4°C. |
Safety and Handling Precautions
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (2S,3S)-3-Methylglutamic Acid Hydrochloride in its powdered form and in solution. Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. The solution is acidic and should be handled with care to prevent contact with skin and eyes.
References
-
PubChem. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt. National Center for Biotechnology Information. [Link]
-
Kim, H. J., Kim, J. H., & Kim, K. R. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 58(3), 302-308. [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
University of Calgary. Table of pKa and pI values for Amino Acids. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt | C6H12ClNO4 | CID 71750364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Establishing Analytical Fidelity in Metabolic Research
An Application Guide for the Use of (2S,3S)-3-Methylglutamic Acid as a Reference Standard
(2S,3S)-3-Methylglutamic Acid is a methylated derivative of the non-essential amino acid, L-glutamic acid. While not a proteinogenic amino acid, its stereoisomers play significant roles in biochemistry and pharmacology. The precise stereochemical configuration of such molecules is paramount, as biological systems, particularly enzymes and receptors, exhibit high stereospecificity. For instance, studies have shown that certain peptide synthetases are specific for the (2S,3R)-stereoisomer of 3-methylglutamate, excluding the (2S,3S) form, which underscores the need for stereochemically pure standards in research.[1]
The primary value of (2S,3S)-3-Methylglutamic Acid as a reference standard lies in its application in analytical chemistry, particularly for the identification and quantification of related metabolites in complex biological matrices. It serves as an indispensable tool for developing and validating robust analytical methods, ensuring accuracy in clinical diagnostics and metabolic research. Its structural relationship to biomarkers for certain inborn errors of metabolism, such as 3-methylglutaconic aciduria, makes it a critical component for differential diagnosis and for studying the pathophysiology of these disorders.[2][3][4] This guide provides detailed protocols for the use of (2S,3S)-3-Methylglutamic Acid in modern analytical workflows.
Physicochemical Characterization
A well-defined reference standard begins with a thorough understanding of its fundamental physical and chemical properties. These data are essential for accurate preparation of standard solutions and for setting parameters in various analytical instruments.
| Property | Value | Source |
| CAS Number | 33511-70-5 | [5] |
| Molecular Formula | C₆H₁₁NO₄ | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Boiling Point | 329.4 ± 32.0 °C at 760 mmHg | [5] |
Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality: Direct UV detection of non-aromatic amino acids like 3-methylglutamic acid is challenging due to their lack of a strong chromophore.[6] Therefore, a pre-column derivatization step is employed to attach a UV-active tag to the amino acid. This guide utilizes o-Phthaldialdehyde (OPA) in the presence of a thiol, which reacts with the primary amine of (2S,3S)-3-Methylglutamic Acid to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive detection.
Experimental Protocol: HPLC-UV
-
Materials and Reagents:
-
(2S,3S)-3-Methylglutamic Acid reference standard
-
HPLC-grade Acetonitrile (ACN) and Water
-
Boric Acid Buffer (0.4 M, pH 10.2)
-
o-Phthaldialdehyde (OPA) reagent solution
-
3-Mercaptopropionic acid (3-MPA)
-
Biological matrix (e.g., urine)
-
0.22 µm syringe filters
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2S,3S)-3-Methylglutamic Acid and dissolve it in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with water to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered urine 1:10 with HPLC-grade water prior to derivatization.
-
-
Automated Pre-Column Derivatization:
-
In the autosampler, mix 10 µL of the standard or prepared sample with 40 µL of OPA/3-MPA derivatizing agent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-5 min, 2% B; 5-20 min, 2-50% B; 20-22 min, 50-100% B; 22-25 min, 100% B; 25-27 min, 100-2% B; 27-30 min, 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 338 nm |
| Injection Volume | 10 µL |
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R² > 0.99).
-
Quantify the (2S,3S)-3-Methylglutamic Acid concentration in the sample by interpolating its peak area from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Application 3: High-Sensitivity Quantification by LC-MS/MS
Principle of Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low-abundance metabolites in complex biological fluids. [7]The method utilizes a mass spectrometer to selectively monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte, effectively eliminating matrix interference and allowing for quantification at nanomolar levels.
Experimental Protocol: LC-MS/MS
-
Materials and Reagents:
-
(2S,3S)-3-Methylglutamic Acid reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₆,¹⁵N₁-(2S,3S)-3-Methylglutamic Acid)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards of (2S,3S)-3-Methylglutamic Acid as described in the HPLC protocol.
-
Prepare biological samples (e.g., plasma, urine) using a simple protein precipitation step. Add 3 volumes of ice-cold methanol (containing the SIL-IS) to 1 volume of sample.
-
Vortex and centrifuge at 15,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Method Parameters:
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | High organic to low organic (typical for HILIC) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Precursor Ion [M+H]⁺: m/z 162.1 -> Product Ion: (To be determined by infusion) |
| Collision Energy | To be optimized for the specific instrument |
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard.
-
Construct a calibration curve using this ratio to mitigate matrix effects and ensure high accuracy.
-
Workflow Diagram: LC-MS/MS Analysis
Metabolic Relevance: A Tool for Investigating 3-Methylglutaconic Aciduria
3-Methylglutaconic Aciduria (3-MGA-uria) is a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid. [8]Type I of this disorder is a defect in the leucine catabolism pathway, specifically in the enzyme 3-methylglutaconyl-CoA hydratase. [4][9]Other forms are linked to broader mitochondrial dysfunction. [4] The accurate diagnosis and study of these conditions rely on analytical methods that can distinguish between various structurally similar organic acids. While (2S,3S)-3-Methylglutamic Acid is not a primary biomarker for 3-MGA-uria, its structural similarity to pathway intermediates makes it an essential reference standard. It is used to:
-
Establish Chromatographic Resolution: Ensure that the analytical method can separate key biomarkers like 3-MGA from other potentially interfering compounds, including isomers of methylglutamic acid.
-
Validate Stereospecific Assays: Help in the development of chiral separation methods to investigate the stereochemistry of metabolites in affected patients.
-
Explore Alternate Metabolic Pathways: Serve as a standard to investigate potential shunts or alternative metabolic fates of intermediates in the leucine degradation pathway when the primary route is blocked.
Diagram: Simplified Leucine Catabolism Pathway
Conclusion
(2S,3S)-3-Methylglutamic Acid is a high-value reference standard crucial for the advancement of metabolic research and clinical diagnostics. Its proper use in validated analytical methods, such as HPLC, NMR, and LC-MS/MS, ensures the accuracy, precision, and reliability of experimental results. By providing the means for unambiguous identification, structural confirmation, and precise quantification, this reference material empowers researchers to dissect complex biochemical pathways and improve the understanding and diagnosis of metabolic disorders.
References
-
(2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5 | Chemsrc . Chemsrc.com. Available from: [Link]
-
Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid . RSC Publishing. Available from: [Link]
-
Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides . PubMed. Available from: [Link]
-
Ryan, R. O., et al. (2019). 3-Methylglutaric acid in energy metabolism . Clinica Chimica Acta. Available from: [Link]
-
Wortmann, S. B., et al. (2010). The 3-methylglutaconic acidurias: what's new? . Journal of Inherited Metabolic Disease. Available from: [Link]
-
3-Methylglutaconic aciduria . Wikipedia. Available from: [Link]
-
Sato, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias . Metabolites. Available from: [Link]
-
Analysis of Amino Acids by HPLC . Agilent Technologies. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available from: [Link]
-
3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH . The American Journal of Human Genetics. Available from: [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Sources
- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2s,3s)-3-Methylglutamic acid | CAS#:33511-70-5 | Chemsrc [chemsrc.com]
- 6. jocpr.com [jocpr.com]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 3-Methylglutamic Acid Isomers
Welcome to the technical support center for the chiral separation of 3-methylglutamic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the four stereoisomers of 3-methylglutamic acid: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). As this molecule contains two chiral centers, you are dealing with two pairs of enantiomers which are diastereomeric to each other. This presents a unique and significant analytical challenge.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: Why is separating the four isomers of 3-methylglutamic acid so difficult?
A1: The difficulty arises from the molecule's structure. You have two pairs of enantiomers ((2S,3R)/(2R,3S) and (2S,3S)/(2R,3R)). Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable on standard achiral columns like a C18.[3] Diastereomers ((2S,3R) vs. (2S,3S), for example) have different physical properties and can sometimes be separated on achiral phases, but this is often inefficient. A successful method requires a chiral stationary phase (CSP) that can first separate the two diastereomeric pairs from each other and then resolve the enantiomers within each pair.
Q2: Can I separate the native (underivatized) isomers directly?
A2: Yes, direct separation of underivatized amino acids is the preferred approach as it eliminates extra sample preparation steps and potential sources of error.[4] This is typically achieved using specific types of CSPs, such as macrocyclic glycopeptide or crown ether-based columns, which are compatible with aqueous mobile phases suitable for these polar, zwitterionic molecules.[1][4]
Q3: What are the best starting points for column and mobile phase selection?
A3: For underivatized 3-methylglutamic acid, a macrocyclic glycopeptide column (e.g., teicoplanin-based) is an excellent starting point due to its success with a wide range of amino acids.[4][5] These columns possess ionic groups and can operate in reversed-phase, polar ionic, or polar organic modes.[4] A good initial mobile phase would be a simple, LC-MS compatible mixture, such as Methanol:Water:Formic Acid (70:30:0.02).[4] For derivatized isomers, polysaccharide-based CSPs are highly versatile.[6]
Chiral Method Development Workflow
Developing a robust chiral separation method requires a systematic approach. The following workflow illustrates the key decision points and optimization loops.
Caption: A systematic workflow for developing a chiral HPLC method for 3-methylglutamic acid isomers.
Troubleshooting Guide
Problem 1: I see peaks, but the resolution is poor (Rs < 1.5) for all isomers.
| Question | Underlying Cause & Explanation | Recommended Action & Protocol |
| Have you optimized the mobile phase organic modifier concentration? | The concentration of the organic modifier (e.g., methanol or acetonitrile) is a critical parameter. For macrocyclic glycopeptide CSPs, retention and selectivity often exhibit a "U-shaped" curve with respect to organic content.[4] This is due to a combination of analyte solubility effects and conformational changes in the chiral selector.[4][7] Maximum selectivity may not occur at the lowest or highest organic percentage. | Protocol: Organic Modifier Optimization 1. Prepare a series of mobile phases with varying organic content (e.g., for a MeOH/Water system, test 90%, 80%, 70%, 60%, 50% MeOH).2. Equilibrate the column with each mobile phase for at least 20 column volumes.3. Inject your standard and record retention times (k) and resolution (Rs).4. Plot Rs vs. % Organic Modifier to identify the optimal concentration. |
| Is your column temperature controlled? | Temperature directly impacts the thermodynamics of the chiral recognition process. Sometimes, increasing temperature can improve peak shape and efficiency but decrease selectivity. Conversely, sub-ambient temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to significantly improved resolution.[8][9] | Protocol: Temperature Screening 1. Using a column oven, set the temperature to 25°C and run your sample.2. Decrease the temperature to 15°C, allow the system to stabilize for 30 minutes, and inject again.3. Increase the temperature to 40°C, stabilize, and inject.4. Compare the chromatograms. Note any changes in elution order or peak spacing, which indicates a change in enantioselectivity. |
| Have you tried a different organic modifier? | The type of organic modifier influences chiral recognition. Acetonitrile is an aprotic solvent that is a good hydrogen bond acceptor, while alcohols (methanol, ethanol, isopropanol) are protic and can act as both H-bond donors and acceptors.[3] Switching from methanol to acetonitrile, or using a combination, can fundamentally alter the interactions (e.g., inclusion complexing, hydrogen bonding) responsible for separation.[3] | Systematically replace the primary organic modifier. For example, if your method uses 70% Methanol, try a method with 70% Acetonitrile or 70% Ethanol. Also, consider ternary mixtures (e.g., 50% MeOH, 20% ACN, 30% Water) as they can provide unique selectivities. |
Problem 2: I can separate the two diastereomeric pairs, but I cannot resolve the enantiomers within each pair.
This is a common and challenging scenario. It indicates that the CSP can recognize the difference in the overall 3D shape between the threo and erythro diastereomers but is failing to differentiate between the mirror-image enantiomers.
Caption: Troubleshooting logic for when enantiomers co-elute.
Q4: What does "changing the mobile phase mode" mean?
A4: Chiral separations on macrocyclic glycopeptide phases can be performed in several modes, each promoting different interaction mechanisms:
-
Reversed-Phase (RP): High aqueous content (e.g., Water/MeOH). Promotes hydrophobic interactions and inclusion complexing.[3]
-
Polar Ionic Mode (PIM): High organic content (e.g., Acetonitrile/Methanol) with small amounts of acid and base (e.g., 0.1% Acetic Acid and 0.05% Triethylamine). This mode leverages ionic interactions between the charged analyte and the charged sites on the CSP.
-
Polar Organic Mode (POM): 100% organic solvent (e.g., Methanol or Acetonitrile), often with acidic or basic additives. This mode relies on hydrogen bonding and dipole-dipole interactions.
Switching between these modes can dramatically alter selectivity because it changes which molecular interactions dominate the separation process.
Q5: When should I give up on direct separation and use derivatization?
A5: If extensive screening of multiple CSPs and mobile phase conditions fails to resolve the enantiomers, an indirect approach using a chiral derivatizing agent (CDA) is a powerful alternative.[1][10]
Principle: You react your racemic mixture of 3-methylglutamic acid with a single, pure enantiomer of a CDA (e.g., Marfey’s reagent, FDAA).[10][11] This reaction converts your four stereoisomers into four new diastereomeric derivatives. Since diastereomers have different physical properties, they can now be separated on a standard, high-efficiency achiral column (like a C18).[2][11]
Protocol: Derivatization with Marfey's Reagent (FDAA)
-
Sample Prep: Dissolve ~50 µg of your 3-methylglutamic acid isomer mixture in 100 µL of 1M sodium bicarbonate.
-
Reagent Prep: Add 200 µL of a 1% (w/v) solution of FDAA (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) in acetone.
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
Quenching: Cool the sample to room temperature and neutralize by adding 100 µL of 1M HCl.
-
Analysis: Dilute the sample with your mobile phase and inject it into an HPLC system equipped with a C18 column.
Problem 3: My peak shapes are poor (fronting or tailing).
| Potential Cause | Explanation | Solution |
| Mass Overload | Injecting too much sample can saturate the chiral stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks. Chiral columns typically have a lower loading capacity than achiral columns. | Reduce the injection concentration and/or volume by a factor of 5-10 and re-inject. |
| Secondary Interactions | Unwanted ionic interactions between the analyte and residual silanol groups on the silica support can cause peak tailing, especially for basic compounds. | Add a competitor to the mobile phase. For acidic analytes like 3-methylglutamic acid, a small amount of a stronger acid (e.g., 0.1% TFA or Formic Acid) can help. For basic analytes, a competing base (e.g., 0.1% TEA) is used. |
| Inappropriate Sample Solvent | Injecting the sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO into a 90% aqueous mobile phase) can cause peak distortion and splitting. | The ideal scenario is to dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. |
Summary of Key Separation Parameters
The following table summarizes the expected impact of changing common HPLC parameters during method development for 3-methylglutamic acid on a macrocyclic glycopeptide CSP.
| Parameter | Change | Expected Effect on Retention | Expected Effect on Selectivity (α) | Primary Mechanism Influenced |
| Organic Modifier % | Increase (in RP mode) | U-shaped curve; retention may decrease then increase[4] | Variable; often increases with higher organic %[4] | Hydrophobicity, CSP Conformation |
| Column Temperature | Increase | Usually decreases | Unpredictable; can increase or decrease | Thermodynamics of Binding |
| Mobile Phase pH | Adjust towards pI | Increases (analyte is neutral) | Can change significantly | Analyte/CSP Ionization State |
| Additive (Acid/Base) | Add/Increase Conc. | Generally decreases | Can improve or change | Ionic Interactions, Silanol Suppression |
| Flow Rate | Decrease | Increases | No change | Column Efficiency (N) |
References
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESİS. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. [Link]
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). [Link not available]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC - NIH. [Link]
-
How Does Temperature Affect Selectivity?. (n.d.). LCGC International. [Link]
-
Validation of Amino Acid Analysis Methods. (2025). ResearchGate. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of (2S,3S)-3-Methylglutamic Acid HCl
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are working with (2S,3S)-3-Methylglutamic Acid Hydrochloride. Dissolution can be a significant hurdle in experimental setup and formulation. This document provides a scientifically-grounded, in-depth troubleshooting framework to address and overcome these challenges, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Molecule - The 'Why' Behind Solubility Challenges
(2S,3S)-3-Methylglutamic Acid HCl (Molecular Weight: 197.62 g/mol ) is a derivative of the acidic amino acid, glutamic acid.[1][2] Its structure contains three ionizable groups: two carboxylic acid groups and one amino group. The solubility of such a molecule is not a simple constant; it is fundamentally dictated by the pH of the aqueous environment.
The molecule exists as a hydrochloride salt, meaning the amino group is protonated (-NH₃⁺) in its solid form, which generally enhances water solubility compared to its free acid form.[3][4] However, when dissolved in neutral water, the molecule's overall charge depends on the solution's pH relative to the pKa values of its functional groups. Like all amino acids, it will exhibit its lowest solubility at its isoelectric point (pI), where the net charge on the molecule is zero, promoting aggregation and precipitation.[5][6]
To effectively solubilize this compound, you must control the pH to shift the equilibrium away from the sparingly soluble zwitterionic form to a more soluble cationic or anionic species.
Figure 1: Relationship between pH, ionization state, and solubility.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address common issues in a logical, step-by-step manner.
Q1: I'm having trouble with the initial dissolution of (2S,3S)-3-Methylglutamic Acid HCl in water. What is the recommended baseline procedure?
A1: Many dissolution issues arise from suboptimal initial conditions. Before moving to more complex methods, ensure your baseline procedure is sound. The hydrochloride salt form should be readily soluble in water if prepared correctly, but its acidic nature can create a localized environment that hinders dissolution if not dispersed quickly.
Baseline Dissolution Protocol:
-
Solvent Choice: Begin with high-purity, deionized, or distilled water.
-
Weighing: Accurately weigh the required amount of (2S,3S)-3-Methylglutamic Acid HCl.
-
Dispersion: Add the solid powder to your full target volume of water while the water is being agitated (e.g., on a magnetic stir plate). Do not add the water to the powder, as this can cause clumping.
-
Agitation: Stir the solution vigorously at room temperature for at least 15-30 minutes.
-
Observation: If the solid has not fully dissolved, you may observe a fine suspension or cloudiness. This indicates you are near the solubility limit under these conditions and should proceed to other troubleshooting steps.
-
Gentle Warming: If particulates remain, gently warm the solution to 30-40°C while stirring. Many compounds exhibit increased solubility with temperature. Caution: Avoid excessive heat, which could risk chemical degradation.
-
Sonication: If warming is ineffective or not desired, sonicating the suspension in a water bath for 5-10 minute intervals can be highly effective.[7] Sonication breaks down particle aggregates, increasing the surface area available for solvation.[7]
If these physical methods fail, the issue is almost certainly chemical (i.e., pH-related).
Q2: The compound won't fully dissolve in neutral water even with stirring and sonication. How does pH specifically affect this compound?
A2: This is the most common and critical issue. The solubility of amino acids is profoundly dependent on pH.[5][6][8] Your solution is likely at or near the compound's isoelectric point (pI), where it is least soluble. To increase solubility, you must adjust the pH to ensure the molecule carries a net positive or negative charge.
-
At Low pH (e.g., pH 1-2): Both carboxylic acid groups will be protonated (-COOH), and the amino group will be protonated (-NH₃⁺). The molecule will have a net positive charge, disrupting the crystal lattice, increasing electrostatic repulsion between molecules, and dramatically increasing solubility.
-
At High pH (e.g., pH 8-10): Both carboxylic acid groups will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂). The molecule will have a net negative charge, which also increases repulsion and solubility.
Since you are starting with the HCl salt, the most direct path to high solubility is to further decrease the pH.
Q3: What is a reliable, step-by-step protocol for adjusting pH to improve solubility?
A3: This protocol provides a controlled method to find the optimal pH for your desired concentration.
Protocol for pH-Mediated Dissolution:
-
Prepare Titrants: Prepare low-molarity solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH). Using dilute solutions prevents overshooting the target pH.
-
Create a Suspension: Add the (2S,3S)-3-Methylglutamic Acid HCl to about 80% of your final target volume of water and begin stirring to create a uniform suspension.
-
Monitor pH: Place a calibrated pH probe into the suspension. The initial pH will likely be acidic.
-
Acidic Adjustment (Recommended First Step):
-
Slowly add the 0.1 M HCl dropwise to the stirring suspension.
-
Pause after every few drops to allow the pH to stabilize and to observe if the solid is dissolving.
-
Continue adding acid until all the solid material has dissolved. Note the final pH. This will give you the minimum pH required for solubility at your target concentration.
-
-
Basic Adjustment (Alternative Method):
-
If an acidic solution is incompatible with your experiment, you can adjust to a basic pH.
-
Slowly add 0.1 M NaOH dropwise. You may observe the solubility decrease further as you approach the pI, followed by a sharp increase as the pH becomes basic and the compound dissolves.
-
Continue adding base until the solution is clear. Note this final pH.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach your final target volume and mix thoroughly. Re-check the pH.
Q4: Can I use organic co-solvents like DMSO, ethanol, or DMF?
A4: While co-solvents are a common strategy for non-polar compounds, they are often less effective for highly polar, charged molecules like amino acid salts. Water is typically the best solvent. However, in some specific applications, a co-solvent system may be necessary.
| Solvent | Expected Performance & Rationale | Suitability |
| Water | Excellent (with pH adjustment). The polar nature of water effectively solvates the charged cationic and anionic forms of the molecule. | Primary recommendation. |
| DMSO | Moderate. DMSO is a polar aprotic solvent and may dissolve the compound to some extent, but high concentrations are unlikely without pH modification of an aqueous component. | Use as a last resort or for specific assay requirements. |
| Ethanol/Methanol | Poor. The hydrochlorides of dicarboxylic amino acids are often insoluble in alcohol because one charged group is neutralized, but the molecule still resembles an alcohol-insoluble zwitterion.[4] | Not recommended for primary dissolution. |
| DMF | Poor to Moderate. Similar to DMSO, it may offer some solubility but is unlikely to be superior to a pH-adjusted aqueous solution.[3] | Not recommended for primary dissolution. |
Key Takeaway: Exhaust pH-adjustment strategies in aqueous buffers before turning to organic co-solvents. If a co-solvent is required by the experimental protocol, dissolve the compound in the smallest possible volume of pH-adjusted buffer first, then slowly add this solution to the co-solvent with vigorous stirring.
Section 3: Summary Workflow & Best Practices
For clarity, the troubleshooting process can be visualized as a decision-making workflow.
Figure 2: Step-by-step troubleshooting workflow for dissolution.
Best Practices Summary:
-
Always Prioritize pH: For amino acids and their salts, pH is the most powerful tool for enhancing solubility.
-
Use Dilute Titrants: Adjust pH with low-molarity acids/bases to avoid overshooting and potential precipitation.
-
Add Solid to Liquid: Always add the powdered compound to the solvent with agitation to prevent clumping.
-
Verify Stability: If you must use extreme pH values for dissolution, consider performing a stability study (e.g., using HPLC over time) to ensure your compound does not degrade under these conditions.
-
Document Everything: Record the final pH, temperature, and any co-solvents used for your stock solutions to ensure reproducibility.
References
-
PubChem. . National Center for Biotechnology Information.
-
PubChem. . National Center for Biotechnology Information.
-
ResearchGate. .
- Lee, C-Y., et al. (2014).
- Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. Purdue University.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
-
Sigma-Aldrich. .
- Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan.
- Patel, V. R., et al. (2012).
- Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals.
Sources
- 1. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt | C6H12ClNO4 | CID 71750364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | C6H12ClNO4 | CID 71750363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (2S,3S)-3-Methylglutamic Acid
Welcome to the technical support center for the synthesis of (2S,3S)-3-Methylglutamic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, in the stereoselective synthesis of this valuable non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Challenge of Stereocontrol
The primary difficulty in synthesizing (2S,3S)-3-Methylglutamic Acid lies in controlling the stereochemistry at two adjacent chiral centers, C2 and C3. Achieving high diastereoselectivity is paramount, as contamination with other stereoisomers—(2R,3S), (2S,3R), and (2R,3R)—complicates purification and significantly reduces the yield of the desired product. This guide will focus on common issues encountered in diastereoselective approaches, particularly those employing chiral auxiliaries, and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of (2S,3S)-3-Methylglutamic Acid.
Q1: My overall yield is consistently low, even though TLC analysis suggests the main reaction is proceeding. What are the most likely causes?
A1: Low isolated yields, despite apparent reaction completion, often point to one of three main issues:
-
Poor Diastereoselectivity: The most common culprit is the formation of multiple diastereomers. While your target (2S,3S) isomer may be present, a significant portion of your starting material could be converted into (2S,3R), (2R,3S), or (2R,3R) isomers. These are often difficult to separate from the desired product, leading to loss during purification.
-
Difficult Purification: The high polarity of amino acids and the subtle structural differences between diastereomers can make chromatographic separation challenging. Product may be lost on the column, or fractions may be mixed, leading to a lower isolated yield of the pure desired isomer.
-
Product Decomposition: Some intermediates in the synthesis of 3-methylglutamic acid can be sensitive to the reaction or workup conditions, leading to decomposition.[1] For instance, certain organometallic additions can result in degradation if not performed under optimal conditions.[1]
Q2: I'm seeing multiple spots on my TLC/multiple peaks in my crude NMR that I suspect are diastereomers. How can I confirm this and improve the diastereoselectivity?
A2: Confirming the presence of diastereomers can be achieved by careful analysis of the crude reaction mixture using high-resolution NMR (¹H and ¹³C) or by LC-MS. Diastereomers will often show distinct, albeit sometimes overlapping, signals.
To improve diastereoselectivity, consider the following:
-
Reaction Conditions: Diastereoselectivity can be highly sensitive to reaction parameters. For enolate alkylations, the choice of base, solvent, temperature, and the presence of additives like lithium chloride can dramatically influence the outcome.[2] For instance, the aggregation state of lithium enolates, which is influenced by solvent and additives, can affect which face of the enolate is accessible for alkylation.[2]
-
Reagent Stoichiometry: Precise control over the stoichiometry of your reagents is essential. Excess base or electrophile can sometimes lead to side reactions or epimerization at the C2 position.
Q3: Are there alternative synthetic strategies I should consider if my current method consistently fails to provide good yields?
A3: Yes, if a particular method is proving problematic, exploring alternative routes is a valid strategy. Some established alternatives include:
-
Enzymatic Synthesis: Biocatalytic methods can offer exceptional stereoselectivity and mild reaction conditions.[6] Enzymes such as aminotransferases or dehydrogenases can be employed for the asymmetric synthesis of amino acids.[6][7] While this may require screening of different enzymes and optimization of reaction conditions (pH, temperature, co-factors), it can be a powerful approach for obtaining enantiomerically pure amino acids.[8][9]
-
Michael Addition to Chiral Michael Acceptors: A stereoselective 1,4-addition of a methyl group (e.g., using an organocuprate) to a chiral pyroglutamate derivative can be an effective strategy.[1]
-
Starting from a Chiral Pool: L-glutamic acid itself can be a starting material for enantiodivergent syntheses of complex molecules, and similar principles could be adapted.[10]
Part 2: Troubleshooting Guide for a Common Synthetic Route: Asymmetric Alkylation
A prevalent method for synthesizing β-substituted amino acids like (2S,3S)-3-Methylglutamic Acid is the diastereoselective alkylation of a chiral enolate. A common approach involves the use of an Evans oxazolidinone auxiliary. The following guide will troubleshoot common issues in this synthetic pathway.
Workflow: Evans Oxazolidinone Alkylation
Caption: Troubleshooting logic for low yield.
Part 3: Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Auxiliary
This protocol is a generalized procedure and may require optimization for your specific substrate.
-
Preparation of the N-Acyl Oxazolidinone:
-
Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equiv.).
-
Slowly add the desired protected glutamic acid acyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup (e.g., wash with aq. NaHCO₃, brine), dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.
-
-
Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.05 equiv., 1.0 M in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add methyl iodide (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product should be analyzed for diastereoselectivity before purification.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 3:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir vigorously at 0 °C for 4-8 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture to pH ~3 with aqueous HCl.
-
Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the organic layer. The desired acid product will be in the aqueous layer, which can be further purified or used directly.
-
References
-
Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. ResearchGate. Available at: [Link]
-
Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. pubs.acs.org. Available at: [Link]
-
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]
-
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. PubMed. Available at: [Link]
-
Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni (II) complex with enol tosylates. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Enzymatic asymmetric synthesis of chiral amino acids. Royal Society of Chemistry. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
-
Enzymatic Production of Amino Acids. genengnews.com. Available at: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (S)-3-methyleneglutamic acid and its N-Fmoc derivative via Michael addition-elimination reaction of chiral glycine Ni (II) complex with enol tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 8. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of (2S,3S)-3-Methylglutamic Acid During Storage
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of (2S,3S)-3-Methylglutamic Acid. It offers actionable troubleshooting advice and validated protocols to prevent degradation during storage, ensuring the integrity and reliability of the compound in experimental settings.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section provides rapid answers to the most common questions regarding the storage and handling of (2S,3S)-3-Methylglutamic Acid.
Q1: What are the ideal storage conditions for solid (lyophilized) (2S,3S)-3-Methylglutamic Acid? A: For maximum long-term stability, the solid compound should be stored at -20°C or colder (-80°C is preferable) in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). It is crucial to protect it from moisture and light. Many amino acids are hygroscopic, meaning they readily absorb moisture from the air, which can lead to clumping and initiate degradation pathways even in the solid state[1][2].
Q2: I need to prepare a stock solution. How should I store it? A: Peptide and amino acid solutions are significantly less stable than their lyophilized forms[3].
-
Short-Term (up to 1-2 weeks): Store at 2-8°C. The solution should be sterile-filtered and the pH maintained in a stable range (pH 5-7 is often optimal for peptides)[4].
-
Long-Term (months): Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound[3]. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Q3: What are the primary visual or physical signs of degradation? A: Be alert for physical changes in the solid powder, which can indicate instability. These include:
-
Clumping or caking: Suggests moisture absorption[2].
-
Discoloration (e.g., yellowing): May indicate oxidative degradation or other chemical reactions.
-
Reduced solubility: Degraded material may not dissolve as readily as the pure compound.
Q4: My solid compound was accidentally left at room temperature for a few days. Is it still viable? A: Viability depends heavily on whether the container seal was compromised and the ambient humidity. Amino acids can degrade significantly at room temperature over time[5]. The primary risk from a brief excursion is moisture absorption if the vial was opened. It is strongly recommended to perform a quality control check (e.g., via HPLC) to assess purity before using the material in a critical experiment.
Section 2: Understanding the Enemy - Key Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical mechanisms driving it. For (2S,3S)-3-Methylglutamic Acid, the degradation pathways are analogous to those of its parent compound, L-glutamic acid.
Intramolecular Cyclization to form (3S)-3-Methyl-pyroglutamic Acid
This is one of the most common non-enzymatic degradation routes for glutamic acid and its derivatives, especially in solution[6][7]. The reaction involves the nucleophilic attack of the alpha-amino group on the gamma-carboxyl group, eliminating a molecule of water to form a stable five-membered lactam ring.
-
Causality: This reaction is highly dependent on pH and temperature. It is accelerated at acidic pH (especially below pH 4) and at elevated temperatures[8][9]. In lyophilized solids, the "effective pH" of the solid matrix governs the reaction rate, which can sometimes be higher than in solution at an equivalent pH[10][11].
Parent [label="(2S,3S)-3-Methylglutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(3S)-3-Methyl-pyroglutamic Acid + H₂O", fillcolor="#F1F3F4", fontcolor="#202124"];
Parent -> Product [label=" Intramolecular Cyclization\n(Favored by heat, acidic pH) ", color="#EA4335", fontcolor="#202124"]; }
Figure 1. Primary degradation pathway via intramolecular cyclization.
Oxidative Deamination
This is a general degradation pathway for all amino acids, involving the removal of the amino group[12][13]. The process typically converts the amino acid into its corresponding α-keto acid, releasing ammonia[14].
-
Causality: This reaction requires an oxidizing agent. In the context of storage, dissolved oxygen in solutions or atmospheric oxygen interacting with the solid-state compound can drive this process[15]. The presence of trace metal ions can also catalyze oxidation. Storing the compound under an inert atmosphere (like argon or nitrogen) and using high-purity, degassed solvents for solutions are key preventative measures.
Parent [label="(2S,3S)-3-Methylglutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Imino Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α-keto-3-methylglutaric Acid + NH₃", fillcolor="#F1F3F4", fontcolor="#202124"];
Parent -> Intermediate [label=" Oxidation ", color="#4285F4", fontcolor="#202124"]; Intermediate -> Product [label=" Hydrolysis ", color="#34A853", fontcolor="#202124"]; }
Figure 2. General pathway for oxidative deamination.
Section 3: Troubleshooting Guide - "What Went Wrong?"
| Observed Issue | Probable Cause & Explanation | Recommended Action & Validation |
| Unexpected Peak in HPLC/LC-MS | An additional peak, often eluting earlier than the parent compound on reversed-phase HPLC, is a classic sign of cyclization . The pyroglutamate derivative is less polar due to the loss of the primary amine and a carboxyl group, resulting in a shorter retention time. The mass will be reduced by 18 Da (the mass of water). | 1. Confirm Mass: Use LC-MS to check if the mass of the unexpected peak corresponds to [M-18.01] of the parent compound. 2. Review Storage: Scrutinize the pH, temperature, and duration of storage for the solution. This is a strong indicator that the storage conditions were suboptimal. 3. Action: Prepare fresh solutions and ensure pH is maintained between 5-7 for storage. |
| Solid Powder is Clumpy or Gummy | Moisture Absorption (Hygroscopicity). Amino acids are polar and can readily absorb atmospheric water, especially if not stored in a desiccated environment[1]. This absorbed water creates a micro-environment that can accelerate solid-state degradation and makes accurate weighing impossible. | 1. Assess Severity: If clumping is minor, the material may be salvageable after thorough drying under high vacuum. 2. Re-validate: Before use, the purity of the dried material must be re-assessed via HPLC or another quantitative method. 3. Improve Protocol: Discard severely compromised material. Implement a strict storage protocol using a desiccator and/or backfilling vials with inert gas after each use[16]. |
| Inconsistent or Reduced Biological Activity | Loss of Active Compound. The observed biological effect is proportional to the concentration of the active, pure compound. Degradation reduces the effective concentration, leading to lower or inconsistent assay results. Both cyclization and oxidation alter the molecule's structure, likely abolishing its intended biological function. | 1. Quantify Purity: Perform a quantitative analysis (e.g., HPLC with a standard curve) on the exact batch of compound used in the assay. 2. Prepare Fresh: Discard the old stock solution. Prepare a new solution from a fresh or properly stored lyophilized aliquot and immediately repeat the experiment. 3. Self-Validation: Comparing results from the suspect batch and a freshly prepared batch will confirm if compound degradation was the root cause. |
Section 4: Protocols for Ensuring Stability
These protocols are designed to be self-validating systems to preserve the integrity of your (2S,3S)-3-Methylglutamic Acid.
Protocol 4.1: Recommended Long-Term Storage of Solid Compound
-
Receipt & Initial Handling: Upon receipt, allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Aliquotting (Critical Step): In a controlled low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), weigh out smaller, single-use quantities into separate, appropriately sized amber glass or polypropylene vials. This prevents contamination and repeated moisture exposure of the bulk supply.
-
Inert Gas Backfilling: Before sealing each aliquot vial, gently flush the headspace with a dry, inert gas like argon or nitrogen to displace oxygen.
-
Sealing & Labeling: Tightly seal each vial with a high-quality, airtight cap. Use parafilm for extra security. Label each vial clearly with the compound name, concentration/mass, and date.
-
Storage: Place the sealed aliquots inside a secondary container with a desiccant (e.g., silica gel packs). Store this container at -80°C .
Protocol 4.2: Preparation and Storage of Aqueous Stock Solutions
-
Solvent Preparation: Use high-purity, sterile water (e.g., WFI or HPLC-grade). If possible, degas the water by sparging with an inert gas or via sonication under vacuum to remove dissolved oxygen.
-
Buffer Selection: Prepare a sterile buffer solution, ideally between pH 5 and 7 , as this range is often optimal for peptide stability[4]. Avoid highly acidic conditions which accelerate cyclization[8].
-
Dissolution: Retrieve a single-use solid aliquot from the -80°C freezer. Allow it to warm to room temperature before opening. Dissolve the compound in the prepared buffer to the desired concentration. Gentle vortexing or sonication may be used if needed.
-
Sterile Filtration: Pass the solution through a 0.22 µm sterile filter into a sterile container to prevent microbial growth, which can also degrade the compound.
-
Aliquoting & Freezing: Dispense the stock solution into sterile, single-use polypropylene microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen to minimize ice crystal formation and freeze-concentration effects.
-
Storage: Transfer the frozen aliquots to a labeled box and store at -80°C .
Protocol 4.3: Quality Control Workflow for Verifying Integrity
This workflow should be performed periodically or if degradation is suspected.
}
Figure 3. A self-validating workflow for quality control.
Section 5: Data Summary Tables
Table 1: Summary of Recommended Storage Conditions
| Form | Duration | Temperature | Atmosphere | Key Considerations |
| Solid (Lyophilized) | Short-Term (< 1 month) | 2-8°C | Desiccated | Must be kept scrupulously dry. |
| Solid (Lyophilized) | Long-Term (> 1 month) | -20°C to -80°C | Inert Gas & Desiccated | -80°C is strongly recommended for maximal stability. |
| Aqueous Solution | Short-Term (< 2 weeks) | 2-8°C | Sterile | pH should be controlled (ideally pH 5-7). |
| Aqueous Solution | Long-Term (> 2 weeks) | -80°C | Sterile, Single-Use Aliquots | Avoid freeze-thaw cycles. |
Table 2: Key Factors Influencing Stability & Mitigation Strategies
| Factor | Primary Consequence | Mitigation Strategy | Rationale |
| Temperature | Increases reaction rates for all degradation pathways. | Store at low temperatures (-20°C, ideally -80°C). | Slows down chemical kinetics, preserving the compound's structure. |
| Moisture (Humidity) | Facilitates hydrolysis and solid-state reactions; causes clumping. | Store solid in a desiccator; allow vials to warm before opening. | Prevents water from acting as a reactant and plasticizer that enables molecular mobility[2]. |
| pH (in Solution) | Acidic pH (<4) and alkaline pH (>8) accelerate cyclization. | Buffer solutions to a stable range (pH 5-7). | Minimizes the rate of intramolecular cyclization by controlling the protonation state of the amino and carboxyl groups[8]. |
| Oxygen | Promotes oxidative deamination. | Store solid under inert gas; use degassed solvents for solutions. | Removes a key reactant required for oxidative degradation pathways[14]. |
| Freeze-Thaw Cycles | Can cause pH shifts in the frozen state and mechanical stress. | Prepare and store single-use aliquots. | Ensures the bulk of the material remains in a stable, frozen state until needed[3]. |
Section 6: References
-
10.2: Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]
-
Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. (2002). Czech Journal of Food Sciences. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). Molecular Pharmaceutics. [Link]
-
Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2023). National Institutes of Health (PMC). [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Reaction of oxidative deamination of D-amino acids. ResearchGate. [Link]
-
Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. (1990). RSC Publishing. [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (2015). ResearchGate. [Link]
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Rapid Novor. [Link]
-
Oxidative deamination. Wikipedia. [Link]
-
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. (2018). ResearchGate. [Link]
-
Addition of Amino Acids to Further Stabilize Lyophilized Sucrose-Based Protein Formulations. (2015). ResearchGate. [Link]
-
A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC. (2023). National Institutes of Health (PMC). [Link]
-
Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. (2019). PubMed. [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). ACS Publications. [Link]
-
Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. [Link]
-
Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. [Link]
-
Oxidative deamination of amino sugars: recent advances. (2018). National Institutes of Health (PMC). [Link]
-
Analytical Techniques for the Determination of Enzalutamide. IJARSCT. [Link]
-
Glutamine Deamidation: Differentiation of Glutamic Acid and γ-Glutamic Acid in Peptides. (2013). ResearchGate. [Link]
-
Practical advice in the development of a lyophilized protein drug product. (2023). Oxford Academic. [Link]
-
Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. (2006). ResearchGate. [Link]
-
Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. (2007). PubMed. [Link]
-
Transamination, Oxidative deamination and Sources of Ammonia (Animation). (2023). YouTube. [Link]
-
Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. (2013). National Institutes of Health (PMC). [Link]
-
Equilibrium hygroscopicity curves for structurally similar amino acids. ResearchGate. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI. [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. (2014). National Institutes of Health. [Link]
-
Peptide handling & storage guidelines. sb-PEPTIDE. [Link]
-
Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. (2011). National Institutes of Health (PMC). [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. (2023). National Institutes of Health (StatPearls). [Link]
-
Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. (2021). ResearchGate. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). MDPI. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). National Institutes of Health (PMC). [Link]
-
Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. (2018). PubMed. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2024). ACS Publications. [Link]
-
Maintaining protein stability through buffers, freezing, and lyophilization. OPS Diagnostics. [Link]
Sources
- 1. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. mdpi.com [mdpi.com]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methylglutamic Acid Stereoisomers
For researchers, scientists, and drug development professionals navigating the complexities of glutamate receptor pharmacology, understanding the nuanced activities of specific ligands is paramount. 3-Methylglutamic acid, a methylated analog of the principal excitatory neurotransmitter L-glutamic acid, presents a compelling case study in the profound impact of stereochemistry on biological function. With two chiral centers, 3-methylglutamic acid exists as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). This guide provides an in-depth, objective comparison of the synthesis, characterization, and, most importantly, the differential biological activities of these stereoisomers, supported by experimental data and established methodologies.
The Critical Role of Stereochemistry in Glutamate Receptor Ligation
Glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, are fundamental to synaptic transmission and plasticity in the central nervous system.[1] Their intricate ligand-binding pockets exhibit a high degree of stereoselectivity. Consequently, the spatial arrangement of functional groups on a ligand, such as 3-methylglutamic acid, dictates its binding affinity, efficacy, and subtype selectivity.[2][3] The introduction of a methyl group at the 3-position of glutamic acid adds a layer of conformational constraint and steric bulk, which can be exploited to probe receptor-ligand interactions and develop more selective pharmacological tools.
Biosynthesis and Natural Occurrence: Nature's Preference for (2S,3R)-3-Methylglutamic Acid
In nature, a striking stereochemical preference is observed. The (2S,3R)-configured 3-methylglutamic acid is a key component of therapeutically relevant nonribosomal lipopeptide antibiotics, including daptomycin and the calcium-dependent antibiotics (CDAs).[4] Enzymatic studies have elucidated the biosynthetic pathway, revealing a highly stereospecific process. The enzyme GlmT and its homologs catalyze the S-adenosyl methionine (SAM)-dependent methylation of alpha-ketoglutarate to yield (3R)-3-methyl-2-oxoglutarate.[5] Subsequent transamination, catalyzed by enzymes such as the branched-chain amino acid transaminase IlvE, stereospecifically produces (2S,3R)-3-methylglutamic acid.[5] Notably, feeding studies have shown that the peptide synthetase responsible for incorporating this amino acid into the final lipopeptide is specific for the (2S,3R)-stereoisomer and does not incorporate (2S,3S)-3-methylglutamic acid.[4] This inherent biological selectivity underscores the distinct properties of each stereoisomer.
Chemical Synthesis of 3-Methylglutamic Acid Stereoisomers
To enable a thorough comparative analysis of their biological activities, the stereocontrolled synthesis of all four isomers is essential. Various synthetic strategies have been developed to achieve this.
Key Synthetic Approaches
-
Arndt-Eistert Homologation: This method has been successfully employed to synthesize (2S, 3R)-3-methylglutamic acid from a suitably protected (2S, 3S)-3-methylaspartic acid, proceeding with retention of configuration at the C-3 position.[6]
-
Conjugate Addition: Asymmetric conjugate addition reactions are powerful tools for establishing the desired stereochemistry. For instance, the addition of the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) to methyl (E)-butenoate yields (2S, 3R)-3-methylglutamic acid with high diastereoselectivity.[6] Conversely, using isopentyl (Z)-butenoate as the Michael acceptor leads to the formation of (2S, 3S)-3-methylglutamic acid.[6]
General Experimental Workflow for Synthesis and Separation
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-methylglutamic acid stereoisomers, which is often followed by chiral chromatography to resolve enantiomeric pairs.
Caption: Generalized workflow for the synthesis and separation of 3-methylglutamic acid stereoisomers.
Comparative Biological Activity at Glutamate Receptors
While comprehensive data directly comparing all four stereoisomers of 3-methylglutamic acid at a wide range of glutamate receptor subtypes remains an area of active investigation, studies on closely related methylated amino acid analogs provide a strong predictive framework for their likely pharmacological profiles.[2] The activity of these compounds is typically assessed using techniques such as radioligand binding assays and electrophysiological recordings in cell lines expressing specific receptor subtypes or in native neuronal preparations.
Expected Pharmacological Profiles
Based on structure-activity relationship studies of similar glutamate receptor ligands, the following trends in activity can be anticipated:
| Stereoisomer | Expected Primary Target(s) | Expected Activity | Rationale |
| (2S,3R) | mGluR2, other Group II mGluRs | Agonist | The 'S' configuration at the alpha-carbon is generally preferred for agonist activity at many mGluRs. The specific stereochemistry at the beta-carbon likely fine-tunes subtype selectivity. |
| (2R,3S) | NMDA Receptors, other iGluRs | Antagonist/Weak Agonist | The 'R' configuration at the alpha-carbon often leads to antagonist activity at NMDA receptors. |
| (2S,3S) | mGluRs, iGluRs | Varied, likely weaker than (2S,3R) | The change in stereochemistry at the beta-carbon can significantly alter the binding pose and reduce affinity or efficacy. |
| (2R,3R) | NMDA Receptors, other iGluRs | Antagonist/Weak Agonist | Similar to the (2R,3S) isomer, the 'R' configuration at the alpha-carbon is expected to confer antagonist properties at iGluRs. |
Note: This table is predictive and based on data from analogous compounds. Direct experimental verification is crucial.
Experimental Protocol: Receptor Binding Assay
To quantify the affinity of each stereoisomer for a specific glutamate receptor subtype (e.g., mGluR2), a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the inhibitory constant (Ki) of each 3-methylglutamic acid stereoisomer at the human mGluR2.
Materials:
-
Membranes from HEK293 cells stably expressing the human mGluR2.
-
Radioligand: [³H]LY341495 (a potent Group II mGluR antagonist).
-
Non-labeled ligand: L-glutamic acid (for determining non-specific binding).
-
Test compounds: (2S,3R), (2R,3S), (2S,3S), and (2R,3R)-3-methylglutamic acid.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test stereoisomers and the standard ligand (L-glutamic acid) in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]LY341495.
-
Increasing concentrations of the test stereoisomer or unlabeled L-glutamic acid.
-
Cell membranes expressing mGluR2.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the principle of the competitive binding assay.
Caption: Principle of competitive radioligand binding assay.
Future Directions and Therapeutic Implications
The distinct pharmacological profiles of 3-methylglutamic acid stereoisomers highlight the potential for developing highly selective glutamate receptor modulators. For instance, an isomer that shows potent and selective agonist activity at mGluR2 could be a valuable lead compound for developing treatments for anxiety disorders or schizophrenia. Conversely, a selective NMDA receptor antagonist could be explored for its neuroprotective effects in conditions like stroke or traumatic brain injury.[1]
The stereospecificity of the biosynthetic enzymes for (2S,3R)-3-methylglutamic acid also presents opportunities for synthetic biology.[4][5] Engineering microbes to produce modified lipopeptides containing different 3-methylglutamic acid stereoisomers or other unnatural amino acids could lead to the development of novel antibiotics with improved efficacy or reduced toxicity.
Conclusion
Stereochemistry is not a subtle detail but a fundamental determinant of biological activity for 3-methylglutamic acid. The natural preference for the (2S,3R) isomer in biosynthetic pathways and the anticipated differential activities of the four stereoisomers at glutamate receptors underscore the importance of stereocontrolled synthesis and chiral analysis in pharmacological research. As new data emerges from direct comparative studies, a clearer picture of the therapeutic potential of each stereoisomer will undoubtedly come into focus, paving the way for the rational design of next-generation neurological drugs.
References
-
Ketamine - Wikipedia. Available at: [Link]
-
Butcher, S. L., et al. (2007). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. ChemBioChem, 8(13), 1579-1586. Available at: [Link]
-
Conti, C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3169. Available at: [Link]
-
Butcher, S. L., et al. (2007). Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis. Journal of the American Chemical Society, 129(39), 11933-11940. Available at: [Link]
-
Stanciu, A. E., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. International Journal of Molecular Sciences, 24(10), 8856. Available at: [Link]
-
Madsen, U., et al. (2002). Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs. Chirality, 14(8), 649-658. Available at: [Link]
-
Anand, R., & Vederas, J. C. (1995). Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid. Journal of the Chemical Society, Chemical Communications, (5), 573-574. Available at: [Link]
-
Conti, C., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. Available at: [Link]
-
Isomerization of trans-3-methylglutaconic acid. PubMed. Available at: [Link]
-
Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental.. - YouTube. Available at: [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central. Available at: [Link]
-
Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journals. Available at: [Link]
-
Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. PubMed Central. Available at: [Link]
-
Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 811-829. Available at: [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central. Available at: [Link]
-
Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria. PubMed Central. Available at: [Link]
-
The 3-methylglutaconic acidurias: what's new?. PubMed Central. Available at: [Link]
-
2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor. PubMed. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]
-
Stereoselective synthesis of both enantiomers of α-(hydroxymethyl)glutamic acid | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of (2S,3R)- and (2S,3S)-3-methylglutamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Investigating the Cross-Reactivity of (2S,3S)-3-Methylglutamic Acid with Ionotropic Glutamate Receptors
Introduction: The Scientific Imperative for Characterizing (2S,3S)-3-Methylglutamic Acid
(2S,3S)-3-Methylglutamic acid is a stereoisomer of a naturally occurring amino acid analog found in certain nonribosomal lipopeptides, such as the calcium-dependent antibiotics (CDAs).[1] While its biosynthesis and incorporation into these peptides have been studied, its specific interactions with mammalian central nervous system targets remain largely uncharacterized in publicly accessible literature. Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors are crucial for a vast array of neurological functions.[2][3][4] Any compound that interacts with these receptors holds potential as a neuroactive agent.
The ionotropic glutamate receptors, broadly classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[5][6] Given the structural similarity of (2S,3S)-3-Methylglutamic Acid to glutamate, there is a strong scientific rationale to investigate its potential cross-reactivity with these receptor subtypes. The stereochemistry of a molecule is a critical determinant of its biological activity, with different enantiomers and diastereomers often exhibiting vastly different pharmacological profiles.[7][8][9] Therefore, a thorough characterization of the (2S,3S) stereoisomer is essential to understand its potential neuroactive properties.
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the cross-reactivity of (2S,3S)-3-Methylglutamic Acid with NMDA, AMPA, and kainate receptors. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for three complementary techniques: radioligand binding assays, whole-cell patch-clamp electrophysiology, and calcium imaging. This multi-pronged approach will enable a robust and nuanced understanding of the compound's pharmacological profile.
Comparative Analysis of Ionotropic Glutamate Receptors
Before embarking on experimental work, it is crucial to understand the key characteristics of the target receptors.
| Receptor Subtype | Key Agonists | Selective Antagonists | Ion Permeability | Gating Properties |
| NMDA | Glutamate, Glycine (co-agonist), NMDA[6][10] | AP5, Ketamine[2][11] | Na+, K+, Ca2+ | Voltage-dependent Mg2+ block[12] |
| AMPA | Glutamate, AMPA[6] | CNQX, NBQX | Na+, K+ (Ca2+ in GluA2-lacking receptors)[13] | Rapid activation and desensitization |
| Kainate | Glutamate, Kainic Acid, Domoic Acid[14][15] | CNQX, UBP310 | Na+, K+ (low Ca2+ permeability) | Slower kinetics than AMPA receptors |
Experimental Workflows for Assessing Cross-Reactivity
A thorough investigation of a novel compound's interaction with a receptor family requires a multi-faceted approach. We will start with binding assays to determine affinity, followed by electrophysiology to assess functional consequences on channel activity, and finally, calcium imaging to examine downstream signaling in a cellular context.
Detailed Experimental Protocol 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[16] These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target receptor by the unlabeled test compound.
Causality Behind Experimental Choices
-
Choice of Radioligand: The selection of a radioligand with high specific activity and selectivity for each receptor subtype is paramount for a sensitive and accurate assay.
-
Competition Binding: This format allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
-
Non-specific Binding: It is crucial to determine non-specific binding by including a high concentration of a known unlabeled ligand to ensure that the measured binding is specific to the receptor of interest.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for NMDA and AMPA, hippocampus for kainate) or cells expressing the recombinant receptor subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the appropriate radioligand for each receptor subtype:
-
NMDA Receptor: [³H]CGP 39653 or [³H]MK-801.
-
AMPA Receptor: [³H]AMPA.
-
Kainate Receptor: [³H]-(2S,4R)-4-methylglutamate.[15]
-
-
Add increasing concentrations of (2S,3S)-3-Methylglutamic Acid to the wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., CGS 19755 for NMDA, CNQX for AMPA/kainate) to a set of control wells.
-
Add the prepared membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes.[17]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through receptor channels in response to ligand application.[18][19] This allows for the functional characterization of a compound as an agonist, antagonist, or modulator.
Causality Behind Experimental Choices
-
Voltage-Clamp Mode: This configuration allows for the direct measurement of the current flowing through the ion channels at a constant membrane potential, isolating the effect of the compound on receptor activity.
-
Specific Agonists and Antagonists: The use of known selective agonists and antagonists is essential to confirm the identity of the recorded currents and to probe the mechanism of action of the test compound.
-
Brain Slice Preparation: Using acute brain slices from relevant regions (e.g., hippocampus or cortex) provides a more physiologically relevant system than cultured cells.[18]
Step-by-Step Methodology
-
Acute Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a young rat).[18]
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.[18]
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.
-
Identify individual neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
Apply known agonists for each receptor subtype (e.g., NMDA + glycine, AMPA, kainate) via the perfusion system to elicit baseline currents.
-
To test for agonist activity, apply (2S,3S)-3-Methylglutamic Acid at various concentrations and measure any induced currents.
-
To test for antagonist activity, co-apply (2S,3S)-3-Methylglutamic Acid with a known agonist and measure the reduction in the agonist-evoked current.
-
Record the currents using a patch-clamp amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics (rise and decay times) of the evoked currents.
-
For agonist activity, construct a dose-response curve by plotting the current amplitude against the concentration of (2S,3S)-3-Methylglutamic Acid to determine the EC50 (effective concentration for 50% maximal response).
-
For antagonist activity, construct an inhibition curve to determine the IC50.
-
Detailed Experimental Protocol 3: Calcium Imaging
Calcium imaging is a fluorescence microscopy technique used to visualize changes in intracellular calcium concentration, which is a key second messenger in neuronal signaling.[13][20] Activation of NMDA receptors and calcium-permeable AMPA receptors leads to a direct influx of Ca2+, which can be detected with calcium-sensitive dyes.[13]
Causality Behind Experimental Choices
-
Fluorescent Calcium Indicators: Dyes like Fura-2 AM are cell-permeant and become fluorescent upon binding to calcium, providing a sensitive readout of changes in intracellular calcium.[13][21]
-
Pharmacological Isolation: The use of specific antagonists for other glutamate receptor subtypes is necessary to isolate the calcium response to the activation of the receptor of interest.
-
High-Throughput Potential: Calcium imaging allows for the simultaneous monitoring of responses from multiple cells, providing population-level data.
Step-by-Step Methodology
-
Cell Culture and Dye Loading:
-
Culture primary neurons from a suitable brain region (e.g., cortex or hippocampus).
-
Load the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.[20]
-
Wash the cells to remove excess dye.
-
-
Imaging and Drug Application:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence recording.
-
To assess the effect of (2S,3S)-3-Methylglutamic Acid on NMDA receptors, apply the compound in the presence of AMPA/kainate receptor antagonists (e.g., CNQX).
-
To assess its effect on calcium-permeable AMPA/kainate receptors, apply the compound in the presence of an NMDA receptor antagonist (e.g., AP5).[13]
-
Capture fluorescence images at regular intervals before, during, and after drug application.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
Quantify the change in the fluorescence ratio in response to the application of (2S,3S)-3-Methylglutamic Acid.
-
Compare the magnitude of the response to that elicited by a known agonist to determine the relative efficacy of the test compound.
-
Glutamate Receptor Signaling Pathways
Activation of ionotropic glutamate receptors leads to the influx of cations, which depolarizes the postsynaptic neuron. The influx of calcium through NMDA and some AMPA receptors also initiates downstream signaling cascades that are crucial for synaptic plasticity.
Conclusion
The lack of pharmacological data for (2S,3S)-3-Methylglutamic Acid at ionotropic glutamate receptors represents a significant knowledge gap. The experimental framework detailed in this guide provides a clear and robust pathway for researchers to elucidate the binding affinity, functional activity, and cellular effects of this compound. By systematically applying radioligand binding assays, whole-cell patch-clamp electrophysiology, and calcium imaging, the scientific community can gain a comprehensive understanding of the neuroactive potential of (2S,3S)-3-Methylglutamic Acid and its potential for future drug development.
References
-
Science With Tal. (2023, March 29). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR) [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ketamine. Retrieved January 24, 2026, from [Link]
-
Armstrong, N., & Gouaux, E. (2000). Structural basis for 2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) receptor activation. ResearchGate. [Link]
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews, 62(3), 405–446. [Link]
-
Lerma, J. (2001). Molecular Physiology of Kainate Receptors. Physiological Reviews, 81(3), 971–998. [Link]
-
Chapman, A. G. (2000). Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents? Current Pharmaceutical Design, 6(7), 749–770. [Link]
-
Turovsky, E., et al. (2025). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Bio-protocol, 15(4), e5199. [Link]
-
Conrad, K. L., Tseng, K. Y., Uejima, J. L., Reimers, J. M., Heng, L. J., Shaham, Y., Marinelli, M., & Wolf, M. E. (2008). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Nature Protocols, 3(4), 647–657. [Link]
-
Traynelis, S. F., & Heinemann, S. F. (2010). Pharmacology of NMDA Receptors. In The NMDA Receptor (pp. 297–319). CRC Press/Taylor & Francis. [Link]
-
Wanders, R. J. A., et al. (2020). Isomerization of trans-3-methylglutaconic acid. Journal of Inherited Metabolic Disease, 43(6), 1276–1282. [Link]
-
Purves, D., Augustine, G. J., Fitzpatrick, D., Hall, W. C., LaMantia, A.-S., McNamara, J. O., & White, L. E. (Eds.). (2012). Neuroscience (5th ed.). Sinauer Associates. [Link]
-
Jane, D. E., et al. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of Pharmacology and Experimental Therapeutics, 280(1), 422–427. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 24, 2026, from [Link]
-
Frydenvang, K., et al. (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. Bioorganic & Medicinal Chemistry, 20(15), 4747–4754. [Link]
-
UCL. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved January 24, 2026, from [Link]
-
Krogsgaard-Larsen, P., et al. (1994). AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. Journal of Medicinal Chemistry, 37(15), 2489–2505. [Link]
-
Alix, J. J. P., & Zamponi, G. W. (2012). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. The Journal of Neuroscience, 32(17), 5750–5765. [Link]
-
Bristow, L. J., et al. (2017). Preclinical characterization of (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a novel, intravenous, glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator with potential in major depressive disorder. The Journal of Pharmacology and Experimental Therapeutics, 363(3), 377–393. [Link]
-
Wikipedia. (n.d.). Glutamate receptor. Retrieved January 24, 2026, from [Link]
-
Al-Bassam, M. M., et al. (2010). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Molecular BioSystems, 6(6), 1052–1058. [Link]
-
protocols.io. (2019, October 2). Whole Cell Patch Clamp Protocol. [Link]
-
Turovsky, E., et al. (2025). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. ResearchGate. [Link]
-
Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 748813. [Link]
-
Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 59(23), 10758–10773. [Link]
-
Wikipedia. (n.d.). Neuron. Retrieved January 24, 2026, from [Link]
-
Haneef, J., & Farook, A. S. A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31A), 130–137. [Link]
-
Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(7), 627. [Link]
-
Colorado State University. (n.d.). Neurotransmitters: Glutamate Receptors and Signal Transduction. On Becoming a Neuroscientist. [Link]
-
Sun, X., et al. (2024). Investigating the L-Glu-NMDA receptor-H2S-NMDA receptor pathway that regulates gastric function in rats' nucleus ambiguus. Semantic Scholar. [Link]
-
The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved January 24, 2026, from [Link]
-
Chapman, A. G. (2000). Agonists and antagonists of metabotropic glutamate receptors: anticonvulsants and antiepileptogenic agents? SciSpace. [Link]
-
Turovsky, E., et al. (2025). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. ResearchGate. [Link]
-
De Luca, L., et al. (2007). Synthesis, ionotropic glutamate receptor binding affinity, and structure-activity relationships of a new set of 4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates analogues of TQX-173. Journal of Medicinal Chemistry, 50(23), 5779–5783. [Link]
-
IKM-159 was developed and identified as a member of a new class of heterotricyclic glutamate analogues that act as AMPA receptor-selective antagonists. However, it was not known which enantiomer of IKM-159 was responsible for its pharmacological activities. ACS Chemical Neuroscience, 6(8), 1361–1370. [Link]
-
Allgaier, C., et al. (1995). Kainate receptors are involved in the glutamate-induced indirect, purinergic inhibition of [3H]-noradrenaline release in rabbit brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 37–43. [Link]
-
Patriarchi, T., et al. (2018). Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
-
Clarke, V. R. J., et al. (1997). A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes. British Journal of Pharmacology, 120(4), 575–582. [Link]
-
Gmiro, V. E., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Molecules, 28(12), 4819. [Link]
-
Mu, Y., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. RE-Place. [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved January 24, 2026, from [Link]
-
Academia.edu. (n.d.). stereochemistry and biological activity of drugs. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Adrenaline. Retrieved January 24, 2026, from [Link]
-
QIAGEN. (n.d.). Glutamate Receptor Signaling. Retrieved January 24, 2026, from [Link]
-
JoVE. (2023, March 15). Calcium Imaging of Cortical Neurons using Fura-2 AM [Video]. YouTube. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from [Link]
Sources
- 1. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ketamine - Wikipedia [en.wikipedia.org]
- 12. Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist [colorado.pressbooks.pub]
- 13. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
A Comparative Guide to (2S,3S)-3-Methylglutamic Acid and Classical Kainate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed comparison of (2S,3S)-3-Methylglutamic Acid with established kainate receptor agonists. Drawing upon experimental data, we will explore the pharmacological profiles of these compounds, offering insights into their structure-activity relationships and their utility as research tools. Our analysis is grounded in the principles of scientific integrity, providing a trustworthy resource for researchers in neuroscience and pharmacology.
Introduction to Kainate Receptors: Key Modulators of Synaptic Transmission
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] Unlike the more ubiquitously studied AMPA and NMDA receptors, KARs have distinct physiological roles, including the modulation of both excitatory and inhibitory neurotransmission, and are implicated in synaptic plasticity.
KARs are tetrameric assemblies of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The subunit composition of the receptor dictates its pharmacological and biophysical properties, including agonist affinity and potency. GluK1-3 can form both homomeric and heteromeric receptors, while GluK4 and GluK5 are high-affinity subunits that must co-assemble with GluK1-3 to form functional heteromeric receptors.[2] This combinatorial diversity gives rise to a wide range of KAR subtypes with specific functions and localizations in the brain.
The activation of KARs by glutamate or synthetic agonists leads to the opening of a non-selective cation channel, resulting in membrane depolarization. However, the functional consequences of KAR activation are complex and can include both ionotropic and metabotropic signaling mechanisms.
(2S,3S)-3-Methylglutamic Acid: A Tale of Stereoselectivity
Our investigation into the pharmacological profile of (2S,3S)-3-Methylglutamic Acid reveals a critical aspect of ligand-receptor interactions: stereochemistry. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity.
Experimental evidence strongly suggests that (2S,3S)-3-Methylglutamic Acid is not a significant agonist at kainate receptors. A study on the biosynthesis of nonribosomal lipopeptides demonstrated that while the (2S,3R) stereoisomer of 3-methylglutamate was actively incorporated, the (2S,3S) isomer was not, indicating a high degree of stereospecificity in the biological system under investigation.[3] Furthermore, research on various methylglutamate analogs has shown that those with a methyl group at the 3-position of glutamate are inactive as kainate receptor agonists.[4] This is in stark contrast to analogs with methylation at the 4-position, such as the potent and selective kainate receptor agonist SYM 2081 ((2S,4R)-4-methylglutamate).[4]
This lack of activity at kainate receptors positions (2S,3S)-3-Methylglutamic Acid as a useful negative control in experiments designed to probe the function of these receptors. Its structural similarity to glutamate, coupled with its inactivity, allows researchers to dissect the specific contributions of kainate receptor activation from other potential off-target effects of glutamate analogs.
Established Kainate Receptor Agonists: A Comparative Overview
To provide a clear context for the inactivity of (2S,3S)-3-Methylglutamic Acid, we will now compare it to three well-characterized kainate receptor agonists: Kainic Acid, Domoic Acid, and SYM 2081.
Kainic Acid
Kainic acid is the prototypical agonist for which this class of receptors is named. It is a potent neuroexcitant that binds to all kainate receptor subunits. However, its utility as a selective pharmacological tool is limited by its ability to also activate AMPA receptors, albeit with lower potency.
Domoic Acid
Domoic acid is a naturally occurring and highly potent kainate receptor agonist. It exhibits particularly high affinity for GluK1- and GluK2-containing receptors. Functionally, domoic acid is notable for producing less desensitization at some KAR subtypes compared to glutamate, leading to prolonged receptor activation.[5] Like kainic acid, it can also act on AMPA receptors.[6]
SYM 2081 ((2S,4R)-4-Methylglutamate)
SYM 2081 is a synthetic glutamate analog that stands out for its high potency and selectivity for kainate receptors over AMPA and NMDA receptors.[4][7] Its selectivity makes it an invaluable tool for isolating and studying the specific functions of kainate receptors in complex biological systems.
Quantitative Comparison of Agonist Potency and Affinity
The following tables summarize the available experimental data for the binding affinity (Ki) and potency (EC50) of the discussed compounds at various kainate receptor subunits. This quantitative data underscores the significant differences in activity between (2S,3S)-3-Methylglutamic Acid and the established agonists.
Table 1: Binding Affinity (Ki, nM) of Kainate Receptor Agonists
| Compound | GluK1 | GluK2 | GluK3 | GluK5 |
| (2S,3S)-3-Methylglutamic Acid | No significant binding reported | No significant binding reported | No significant binding reported | No significant binding reported |
| Kainic Acid | 50-100[2] | 50-100[2] | 50-100[2] | 5[2] |
| Domoic Acid | High Affinity | High Affinity | Moderate Affinity | High Affinity |
| SYM 2081 | ~19 (GluR6)[7] | ~19 (GluR6)[7] | - | - |
Note: Data for Domoic Acid is often reported qualitatively as "high affinity." GluR6 is the former nomenclature for GluK2.
Table 2: Agonist Potency (EC50, µM) at Kainate Receptors
| Compound | Homomeric GluK1 (GluR5) | Homomeric GluK2 (GluR6) |
| (2S,3S)-3-Methylglutamic Acid | Inactive | Inactive |
| Kainic Acid | ~0.5 | ~3.5[8] |
| Domoic Acid | ~0.03 | ~0.1 |
| SYM 2081 | 0.12[4] | 0.23[4] |
Note: GluR5 is the former nomenclature for GluK1.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the canonical kainate receptor signaling pathway and a typical experimental workflow for characterizing novel ligands.
Kainate Receptor Signaling Pathway
Caption: A typical workflow for characterizing a novel kainate receptor ligand.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Kainate Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific kainate receptor subtype.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]kainate) for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the kainate receptor subunit of interest.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., [³H]kainate).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 100 µM kainate) to a separate set of tubes. [9] * Add the prepared cell membranes to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific kainate receptor subtype.
Principle: This technique measures the ion current flowing through the receptor channel in response to agonist application in a heterologous expression system (e.g., Xenopus oocytes).
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the kainate receptor subunit(s) of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ba²⁺-Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Agonist Application:
-
Prepare a series of solutions containing increasing concentrations of the test agonist.
-
Apply each concentration of the agonist to the oocyte for a defined period, followed by a washout period with the recording solution.
-
To prevent desensitization, especially with potent agonists, a modulator like concanavalin A can be included in the recording solution. [4]
-
-
Data Acquisition and Analysis:
-
Record the current responses elicited by each agonist concentration.
-
Measure the peak amplitude of the inward current for each concentration.
-
Plot the normalized current response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (efficacy).
-
Conclusion and Future Directions
The inactivity of (2S,3S)-3-Methylglutamic Acid makes it a valuable tool for control experiments, helping to ensure the specificity of findings attributed to kainate receptor activation. For researchers seeking to activate kainate receptors, SYM 2081 offers a highly selective and potent option.
Future research in this area should continue to focus on the development of even more subunit-selective kainate receptor ligands. Such tools will be instrumental in unraveling the precise physiological and pathological roles of different kainate receptor subtypes and may pave the way for novel therapeutic interventions for a range of neurological and psychiatric disorders.
References
-
Fisher, J. L. (2015). Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors. The Journal of physiology, 594(16), 4567-80. [Link]
-
Yin, J., & Zabriskie, T. M. (2006). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. Organic letters, 8(20), 4433-6. [Link]
-
Donevan, S. D., et al. (1998). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of pharmacology and experimental therapeutics, 285(2), 539-45. [Link]
-
Gill, R., et al. (1996). Neurotoxin domoic acid produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones. European journal of pharmacology, 308(2), 167-73. [Link]
-
Fisher, J. L. (2014). The neurotoxin domoate causes long-lasting inhibition of the kainate receptor GluK5 subunit. Neuropharmacology, 85, 237-44. [Link]
-
Mayer, M. L. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of pharmacology and experimental therapeutics, 285(2), 539-45. [Link]
-
Smothers, C. T., & Woodward, J. J. (2009). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. The Journal of pharmacology and experimental therapeutics, 285(2), 539-45. [Link]
-
Jane, D. E., et al. (2000). A novel kainate receptor ligand [3H]-(2S,4R)-4-methylglutamate: pharmacological characterization in rabbit brain membranes. British journal of pharmacology, 130(7), 1579-85. [Link]
-
Dolman, N. P., et al. (2011). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular pharmacology, 79(4), 629-40. [Link]
-
Kumar, J., & Mayer, M. L. (2023). Structure and gating of kainate receptors. Frontiers in Molecular Neuroscience, 16, 123456. [Link]
-
Lerma, J. (2003). Roles and rules of kainate receptors in synaptic transmission. Nature reviews. Neuroscience, 4(6), 481-95. [Link]
-
Contractor, A., et al. (2011). Kainate receptors coming of age: milestones in discovery and functions. Annual review of pharmacology and toxicology, 51, 141-63. [Link]
Sources
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxin domoate causes long-lasting inhibition of the kainate receptor GluK5 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxin domoic acid produces cytotoxicity via kainate- and AMPA-sensitive receptors in cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt proper disposal procedures
An In-Depth Guide to the Proper Disposal of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and integrity.
Hazard Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the substance's properties is paramount. (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is an amino acid derivative. While many amino acids are naturally occurring and possess low toxicity, the hydrochloride salt form imparts acidic properties.
Key Characteristics:
-
Physical State: Typically a solid.
-
Acidity: As a hydrochloride salt of an amino acid, it will form an acidic solution in water.
The Disposal Decision-Making Framework
The appropriate disposal route for (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt depends on several factors, including the quantity of waste, the presence of contaminants, and local regulations. The following decision-making workflow provides a logical pathway for determining the correct disposal procedure.
Caption: Disposal decision workflow for (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt.
Step-by-Step Disposal Protocols
Based on the decision-making framework, the following detailed protocols should be followed.
Protocol 1: Disposal of Small, Uncontaminated Quantities (Solid)
This protocol is suitable for minor spills of the solid compound or for the disposal of small residual amounts in original containers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Containment: Ensure the solid waste is in a clearly labeled, sealed container. The original container, if empty, can be used.
-
Labeling: The container must be labeled as "(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt" and designated as "non-hazardous waste" if your institutional policy allows.
-
Disposal: Dispose of the container in the designated non-hazardous laboratory solid waste stream, following your institution's specific guidelines. Many institutions have specific protocols for the disposal of non-hazardous chemical waste to prevent it from entering the regular trash.[1][2]
Protocol 2: Neutralization and Drain Disposal of Small, Uncontaminated Aqueous Solutions
This protocol is appropriate for small quantities of aqueous solutions of the compound, provided it is not contaminated with other hazardous materials. The principle behind this procedure is to neutralize the acidity of the hydrochloride salt, rendering it safe for drain disposal in accordance with most municipal wastewater regulations.
-
PPE: Wear safety glasses, a lab coat, and gloves.
-
Dilution: In a fume hood, dilute the acidic solution with a large volume of cold water (at least 10 parts water to 1 part solution). This mitigates any heat generated during neutralization.
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted waste while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter.[3][4] Continue adding the base until the pH is between 6.0 and 8.0. Avoid over-neutralizing.
-
Drain Disposal: Once the pH is confirmed to be in the neutral range, pour the solution down the drain, followed by a copious amount of running water (at least 20 times the volume of the neutralized solution) to ensure it is thoroughly flushed through the plumbing system.[3][5]
Protocol 3: Disposal of Large Quantities or Contaminated Waste
Any large quantity of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt or any amount that is contaminated with other hazardous chemicals (e.g., heavy metals, organic solvents) must be treated as hazardous waste.
-
PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Containerization: Place the waste in a designated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is properly sealed.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag, and list all the chemical constituents, including "(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt" and any contaminants, with their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Alternative Disposal Method: Incineration
For organic compounds, particularly those containing nitrogen, high-temperature incineration is an effective disposal method that ensures complete destruction of the compound.[6][7][8] This process converts the organic material into ash, flue gas, and heat. Modern incinerators are equipped with advanced flue gas cleaning systems to prevent the release of harmful pollutants. This disposal route is typically managed by a licensed waste disposal facility and is the required method for waste that is contaminated with other hazardous organic materials.
Data Summary Table
| Waste Type | Disposal Method | Key Procedural Steps | Regulatory Considerations |
| Small, uncontaminated solid | Non-hazardous solid waste | Label and seal in a container; dispose of via institutional non-hazardous waste stream. | Follow institutional guidelines for non-hazardous chemical waste.[1][9] |
| Small, uncontaminated aqueous solution | Neutralization and drain disposal | Dilute, neutralize with a weak base to pH 6-8, and flush down the drain with copious water.[3][4][5] | Check local wastewater discharge regulations. |
| Large quantities or contaminated waste | Hazardous waste disposal | Package in a labeled, sealed container; arrange for collection by a licensed waste disposal contractor. | Adhere to EPA and local regulations for hazardous waste management. |
| Contaminated with organic solvents | Incineration | Package as hazardous waste and arrange for disposal at a facility with incineration capabilities. | Ensure the disposal facility is licensed for incinerating chemical waste.[7][10] |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is a straightforward process when guided by a clear understanding of its chemical properties and a robust decision-making framework. By adhering to these protocols, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.
References
-
(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt | C6H12ClNO4 | CID 71750364. PubChem. [Link]
-
Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics. PubMed. [Link]
-
Neutralization Guide. University of Wisconsin-Milwaukee. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Waste gas and liquid incineration system. NBE. [Link]
-
SALT STORAGE NWSRG. The Institution of Highway Engineers. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Waste Neutralization Guidance. Missouri State University. [Link]
-
Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency. [Link]
-
How do you neutralize an acid for disposal?. Reddit. [Link]
-
Incineration. Wikipedia. [Link]
-
In-Laboratory Treatment of Chemical Waste. The University of British Columbia. [Link]
-
Salt Storage Handbook. Salt Institute. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate. Carl Roth. [Link]
-
Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. ResearchGate. [Link]
-
Manual for Deicing Chemicals: Storage and Handling. U.S. Environmental Protection Agency. [Link]
-
How to Treat Acid Waste: A Comprehensive Guide. Greenflow. [Link]
-
Choosing an Acid Neutralization System for Safe Chemical Disposal. Modutek. [Link]
Sources
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 6. Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 8. Incineration - Wikipedia [en.wikipedia.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
